NSI-189 phosphate
NSI-189 phosphate
NSI-189 phosphate is a stimulator of neurogenesis of human hippocampus-derived neural stem cells in vitro and in vivo. Raw NSI-189 Phosphate powder is also thought to be a promising treatment for other condition including post-traumatic stress disorder (PTSD), Alzheimer’s disease and age-related cognitive problems. The mechanism of NSI-189 action is explained by its ability to stimulate the generation of new neurons in the hippocampus, however the exact target molecule is still unknown. The drug form of NSI-189 is being tested in phase II of clinical trials in patients suffering from major depressive disorder.
Brand Name:
Vulcanchem
CAS No.:
1270138-41-4
VCID:
VC0004124
InChI:
InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4)
SMILES:
CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O
Molecular Formula:
C22H33N4O5P
Molecular Weight:
464.5 g/mol
NSI-189 phosphate
CAS No.: 1270138-41-4
Inhibitors
Cat. No.: VC0004124
Molecular Formula: C22H33N4O5P
Molecular Weight: 464.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description | NSI-189 phosphate is a stimulator of neurogenesis of human hippocampus-derived neural stem cells in vitro and in vivo. Raw NSI-189 Phosphate powder is also thought to be a promising treatment for other condition including post-traumatic stress disorder (PTSD), Alzheimer’s disease and age-related cognitive problems. The mechanism of NSI-189 action is explained by its ability to stimulate the generation of new neurons in the hippocampus, however the exact target molecule is still unknown. The drug form of NSI-189 is being tested in phase II of clinical trials in patients suffering from major depressive disorder. |
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CAS No. | 1270138-41-4 |
Molecular Formula | C22H33N4O5P |
Molecular Weight | 464.5 g/mol |
IUPAC Name | (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid |
Standard InChI | InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4) |
Standard InChI Key | LWHMGALTTIYPJU-UHFFFAOYSA-N |
SMILES | CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O |
Canonical SMILES | CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O |
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